1-Ethylpyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

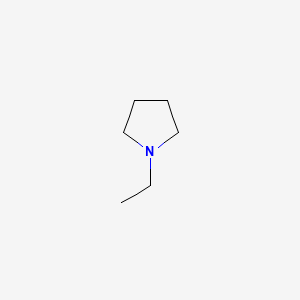

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-7-5-3-4-6-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQBOTKLCMXPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223595 | |

| Record name | 1-Ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7335-06-0 | |

| Record name | 1-Ethylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Risk Characterization:in the Final Step, the Information from the Exposure and Effects Assessments is Integrated to Estimate the Probability and Magnitude of Adverse Effects Occurring in the Environment. This is Often Expressed As a Risk Quotient Rq , Which is the Ratio of the Predicted Environmental Concentration Pec to the Predicted No Effect Concentration Pnec . an Rq Value Greater Than 1 Suggests a Potential Risk.

Risk assessment methodologies can be broadly categorized as qualitative, semi-quantitative, or quantitative.

Qualitative Risk Assessment: This approach uses descriptive terms (e.g., high, medium, low) to characterize risk, often based on expert judgment and limited data.

Semi-Quantitative Risk Assessment: This method employs numerical scoring systems to rank risks, providing a more structured approach than qualitative assessments.

Quantitative Risk Assessment (QRA): This is the most data-intensive approach, using mathematical models to estimate the probability of adverse effects and the magnitude of potential harm, often in terms of population-level impacts researchgate.net. For chemical spills, QRA can model scenarios like toxic dispersion and fire environmentclearance.nic.in.

The Margin of Exposure (MOE) approach is another quantitative method used, particularly for substances that are both carcinogenic and genotoxic nih.gov. It compares a point of departure from an animal study (e.g., the benchmark dose lower confidence limit, BMDL10) to the estimated human or environmental exposure nih.gov. A large MOE generally indicates a low level of concern.

Table 2: Overview of Risk Assessment Methodologies

| Methodology | Description | Key Features | Application to 1-Ethylpyrrolidine |

| Qualitative | Uses descriptive categories (e.g., high, medium, low) to evaluate risk based on expert judgment. | Subjective, less data-intensive, useful for initial screening. | Could be used for a preliminary assessment based on structural alerts and limited data. |

| Semi-Quantitative | Employs numerical scoring and ranking systems to prioritize risks. | Provides more structure than qualitative methods, facilitates comparison of different risks. | Could be applied to rank the potential risks of this compound relative to other chemicals of concern. |

| Quantitative | Uses mathematical and statistical models to provide numerical estimates of risk. | Data-intensive, provides more precise risk estimates, supports regulatory decision-making. | Would require extensive data on environmental fate, exposure, and ecotoxicity of this compound. |

| Risk Quotient (RQ) | Compares the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC). | A simple and widely used tool for risk characterization. An RQ > 1 indicates potential risk. | Could be calculated if sufficient exposure and ecotoxicity data were available for this compound. |

| Margin of Exposure (MOE) | Ratio of a toxicological benchmark dose (e.g., BMDL10) to the estimated exposure level. | Used for assessing risk of substances with a threshold for toxicity or carcinogenicity. | Applicable if relevant toxicological data for environmental organisms were established for this compound. nih.gov |

Applications and Advanced Research Areas

Pharmaceutical and Medicinal Chemistry Research

The pyrrolidine (B122466) ring, particularly when N-substituted, is a significant scaffold in medicinal chemistry. 1-Ethylpyrrolidine and its derivatives serve as crucial building blocks and intermediates in the synthesis of a wide array of pharmacologically active molecules. chemimpex.comnbinno.com Their structural features, including the chiral nature of certain derivatives, allow for the creation of compounds with specific stereochemistry, which is often vital for targeted biological activity. nbinno.com

Role as Pharmaceutical Intermediates

This compound is a versatile organic compound that functions as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). chemimpex.com Specifically, its chiral derivative, (S)-2-(Aminomethyl)-1-ethylpyrrolidine, is a highly valued building block in asymmetric synthesis, enabling the production of enantiomerically pure pharmaceuticals. nbinno.com This is critical as the biological and therapeutic effects of many drugs are dependent on their specific three-dimensional structure. The reactivity of the this compound moiety allows it to be incorporated into more complex molecular architectures, leading to the development of drugs across several therapeutic categories.

The (S)-enantiomer of 2-(aminomethyl)-1-ethylpyrrolidine (B195583) is an essential precursor in the synthesis of substituted benzamide (B126) neuroleptic agents that exhibit high affinity for dopamine (B1211576) D2 receptors. nih.gov These agents are critical in the management of psychosis.

Remoxipride (B1679305) : This atypical antipsychotic agent, chemically known as (S)-3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide, is synthesized using (S)-2-(aminomethyl)-1-ethylpyrrolidine as a key chiral building block. nih.govcapes.gov.brontosight.ai Research has focused on creating analogues of remoxipride by modifying its structure to study structure-activity relationships. For instance, conformationally restricted derivatives have been synthesized to mimic the intramolecular hydrogen bonding of its metabolites, although these did not show enhanced affinity for the dopamine D2 receptor. nih.gov

Raclopride (B1662589) : Another potent and selective dopamine D2 receptor antagonist, raclopride, incorporates the (S)-2-(aminomethyl)-1-ethylpyrrolidine structure. nih.gov Its synthesis has been a subject of extensive research, particularly for producing radiolabeled versions for use in Positron Emission Tomography (PET) imaging. tandfonline.comresearchgate.net An improved four-step synthesis for the precursor, desmethyl-raclopride, utilizes (S)-(-)-2-aminoethyl-1-ethylpyrrolidine. researchgate.netresearchgate.net Furthermore, methods for labeling raclopride at the carbonyl position using [(11)C]carbon monoxide have been developed, involving the reaction of (S)-(-)-2-aminomethyl-1-ethylpyrrolidine with other precursors. nih.gov N-fluoroalkylated and N-alkylated analogues of raclopride have also been synthesized to evaluate their potential as PET radiopharmaceuticals. nih.gov

Beyond remoxipride and raclopride, the this compound moiety is integral to other antipsychotic agents. It is a recognized intermediate for antipsychotics like levosulpiride. fishersci.com The compound 2-(Aminomethyl)-1-ethylpyrrolidine is also known as a potential impurity in the manufacturing of the atypical antipsychotics sulpiride (B1682569) and amisulpride, highlighting its role in their synthesis pathways. ontosight.ai

Research into new classes of potential antipsychotics has also utilized the this compound structure. In one study, 2-phenylpyrroles were developed as conformationally restricted analogues of existing antipsychotics. The dopamine antagonistic activity was maintained when the 2-phenylpyrrole side chain was linked to the pharmacophoric N-ethylpyrrolidine moiety, leading to the identification of a new class of sodium-independent dopamine D2 antagonists. nih.gov

The search for new antimalarial drugs has led to the investigation of various heterocyclic compounds, including pyrrolidine derivatives. nih.gov Research has shown that synthetic pyrrolidine derivatives can inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov While much of the research refers to the broader class of pyrrolidines, specific studies have synthesized and evaluated compounds containing the this compound group for their antiplasmodial activity. The development of novel antimalarial agents effective against drug-resistant strains is a critical area of ongoing research. drugtargetreview.comwikipedia.org

Derivatives of this compound have been explored for their potential as antiviral agents against a range of viruses.

Influenza Virus : In a study evaluating 2,5-Diketopiperazine derivatives, a compound named (3Z,6E)-3-benzylidene-6-(2-methylpropylidene)-1-(1-ethyl pyrrolidine)-2,5-Diketopiperazine (14c) was synthesized and tested for its ability to inhibit influenza virus propagation. nih.gov

Hepatitis C Virus (HCV) : Ethyl pyrrolidine-5,5-trans-lactams have been designed and synthesized as potential inhibitors of the HCV NS3/4A protease, an enzyme crucial for the virus's life cycle and replication. researchgate.net

Broad-Spectrum Antivirals : Research into camphene (B42988) derivatives identified a compound featuring a pyrrolidine cycle, which demonstrated broad antiviral activity against several enveloped viruses, including influenza A, Ebola virus, and Hantaan virus. mdpi.com The study suggested that the nitrogen atom within the heterocyclic ring is a key structural fragment for efficient binding and antiviral action. mdpi.com

Acetylcholinesterase (AChE) inhibitors are a class of drugs used to treat cognitive disorders by increasing the levels of the neurotransmitter acetylcholine. The this compound scaffold has been incorporated into novel molecules designed as AChE inhibitors.

In one area of research, new series of theobromine (B1682246) and theophylline (B1681296) derivatives were synthesized. The process involved reacting the parent methylxanthine with a dibromoalkane, followed by a subsequent reaction with an amine, including derivatives of this compound such as 2-(1-methylpyrrolidin-2-yl)ethanamine. rsc.org Many of the resulting compounds showed potent and selective inhibition of the AChE enzyme in vitro, with some exhibiting IC50 values in the low nanomolar range. rsc.org Molecular modeling studies suggested that the pyrrolidinium (B1226570) fragment of these inhibitors interacts with the catalytic active site (CAS) of the enzyme. rsc.org

Anxiolytics and Antipsychotics

The this compound scaffold is a key structural element in the development of certain anxiolytic and antipsychotic medications. webmd.comnih.govnih.gov Its presence in a molecule can significantly influence its ability to interact with specific neuroreceptors. For instance, derivatives of 2-(aminomethyl)-1-ethylpyrrolidine have shown selectivity for dopamine D2 receptors, which are a primary target for antipsychotic drugs. The chiral nature of molecules like (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is crucial, as it serves as a building block for potent dopamine D2 receptor ligands such as remoxipride and raclopride, which are used in the development of antipsychotics. The amine group in these derivatives can form hydrogen bonds with the active sites of enzymes and receptors, modulating their activity.

Some atypical antipsychotics, which are used to augment antidepressant therapy in treatment-resistant depression and anxiety, feature heterocyclic moieties, and the pyrrolidine ring is a common such structure. nih.gov While specific data on this compound's direct use in all anxiolytics is not detailed, the class of drugs known as anxiolytics encompasses various chemical structures that aim to calm and reduce anxiety, and the inclusion of saturated nitrogen heterocycles like pyrrolidine is a common strategy in medicinal chemistry to modulate pharmacological properties. webmd.com

Melanin-Concentrating Hormone (MCH) Receptor 1 Antagonists

Derivatives containing the this compound moiety have been investigated as antagonists for the melanin-concentrating hormone receptor 1 (MCH R1). molaid.comnih.gov The MCH system plays a role in regulating energy balance and appetite, making its receptor antagonists a target for developing anti-obesity treatments. tcgls.comrndsystems.commdpi.com Research has focused on creating potent and selective MCH R1 antagonists, and various pyrrolidine-containing chemical series have been explored. molaid.comnih.gov For example, a series of 1,3-disubstituted-1H-pyrrole-based antagonists were developed, leading to the identification of a potent and functional MCH-R1 antagonist with favorable pharmacokinetic properties. nih.gov The structural features of these compounds are critical for their binding affinity to the receptor.

Sigma-1 Receptor Ligands

The this compound structure is a component of various ligands that target the sigma-1 receptor. nih.govwikipedia.orggoogle.com The sigma-1 receptor is a unique intracellular protein that acts as a chaperone, modulating calcium signaling and influencing numerous cellular functions. wikipedia.orgresearchgate.net It is considered a promising therapeutic target for a range of neurological and psychiatric conditions. wikipedia.orgresearchgate.net Ligands for the sigma-1 receptor can be designed with pharmacophores that include N,N-dialkylated phenylpropyl amine structures, and the N-ethylpyrrolidine group can be a part of these structures. google.com The development of selective sigma-1 receptor ligands is an active area of research for potential treatments for conditions like depression, anxiety, and neurodegenerative diseases. wikipedia.org

Chiral Building Blocks in Drug Synthesis

Chiral pyrrolidine derivatives, including those with a 1-ethyl substitution, are highly valuable as building blocks in the asymmetric synthesis of pharmaceuticals. nih.govmdpi.comresearchgate.net The stereochemistry of the pyrrolidine ring is often critical for the biological activity and efficacy of a drug. nih.gov Using enantiomerically pure starting materials like (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine allows for the creation of complex drug molecules with a specific three-dimensional structure. najah.edu This is essential for ensuring high selectivity and potency towards their biological targets. mdpi.comresearchgate.net The demand for such chiral intermediates is driven by the need to develop single-enantiomer drugs, which often have improved therapeutic profiles compared to their racemic mixtures. mdpi.comresearchgate.net

| Chiral Building Block | Application in Synthesis | Resulting Compound Class |

| (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | Intermediate in the synthesis of neuroleptic agents. | Dopamine D2 Receptor Antagonists (e.g., [¹⁴C]remoxipride, [¹⁴C]raclopride). |

| Chiral Pyrrolidines | Used as starting materials for multi-step synthesis. nih.gov | Polyhydroxylated Pyrrolidines (e.g., α-glycosidase inhibitors). nih.gov |

| Dehydrophenylalanine Intermediate | Precursor for asymmetric hydrogenation. mdpi.com | Chiral 2-amino-3-phenylpropanol building blocks. mdpi.com |

Ligand Design for Asymmetric Catalysis

The this compound scaffold is incorporated into the design of chiral ligands used in asymmetric catalysis. ehu.esnih.govsnnu.edu.cnresearchgate.net These ligands, when complexed with a metal center (e.g., rhodium, iridium, palladium), can catalyze chemical reactions to produce a desired enantiomer of a chiral product with high selectivity. nih.govsnnu.edu.cnresearchgate.net The chiral environment created by the ligand, including the stereocenters on the pyrrolidine ring and the N-ethyl group, directs the stereochemical outcome of the reaction. nih.gov The development of novel chiral ligands is a continuous effort in chemical research to improve the efficiency and scope of asymmetric synthesis for producing enantiomerically pure compounds for the pharmaceutical and other industries. nih.govsnnu.edu.cn

| Ligand Type | Metal | Type of Asymmetric Reaction |

| Chiral Pyridine-Derived Ligands | Nickel, Iridium | Reductive addition, Ullmann coupling, C-H borylation. nih.gov |

| Chiral Cyclopentadienyl (Cpx) Ligands | Cobalt, Rhodium, Iridium | C-H bond functionalizations. snnu.edu.cn |

| Helically Chiral Polymers | Palladium, Rhodium | Allylic substitution, asymmetric hydrogenation. researchgate.net |

Biochemical Interactions and Mechanism of Action Studies

Enzyme Activity Modulation

Compounds that include the this compound structure have been shown to modulate the activity of various enzymes. nih.govwikilectures.eucaldic.comjuniperpublishers.com The pyrrolidine ring can serve as a scaffold to correctly position other functional groups for interaction with an enzyme's active or allosteric sites, resulting in inhibition or, in some cases, activation. wikilectures.eu For example, derivatives of 2-(aminomethyl)-1-ethylpyrrolidine have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for regulating neurotransmitters. The modulation of enzyme activity can occur through various mechanisms, including competitive inhibition, where the compound binds to the active site, preventing the natural substrate from binding. wikilectures.eu The study of how different chemical structures modulate enzyme activity is a key aspect of drug discovery and development. nih.govcaldic.comjuniperpublishers.com

Receptor Binding and Selectivity

The therapeutic potential and research applications of this compound derivatives are often defined by their ability to bind to specific biological receptors with high affinity and selectivity. The pyrrolidine ring, substituted at the N1 position with an ethyl group, serves as a crucial scaffold in the design of ligands targeting various receptor systems. Research has focused on modifying this core structure to achieve desired binding profiles, particularly for dopamine and serotonin (B10506) receptors.

Derivatives of raclopride, which feature an (S)-2-[(...)]-1-ethylpyrrolidine structure, have been synthesized and evaluated for their binding affinity to dopamine D2 receptors. nih.gov In vitro binding assays that measure the displacement of a known radioligand, such as [3H]spiperone, from receptor sites are used to determine the inhibition constant (Ki) of these new compounds. The Ki value is a measure of a ligand's binding affinity, with lower values indicating a stronger interaction. Studies on N-alkylated analogues of raclopride have shown Ki values ranging from 5-40 nM for the D2 receptor. nih.gov However, the introduction of larger or more electronegative groups, such as N-fluoroalkyl substituents, can decrease binding affinity, with Ki values for these derivatives ranging from 90-160 nM. nih.gov This suggests that steric bulk and the basicity of the pyrrolidine nitrogen play a significant role in the ligand-receptor interaction. nih.gov

Similarly, high selectivity is a critical attribute for developing targeted therapeutic agents. The compound SB-269970, a derivative containing a (R)-pyrrolidine-1-sulfonyl moiety, demonstrates high potency and selectivity as a 5-HT₇A receptor antagonist. caymanchem.com It exhibits a pKi of 8.9 for the 5-HT₇A receptor and shows greater than 50-fold selectivity over the 5-HT₅A receptor and over 250-fold selectivity against a panel of other receptors, including other serotonin (5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆), adrenergic (α₁), and dopamine (D₂, D₃) receptors. caymanchem.com Other research into [2-(O-phenylalkyl)phenoxy]alkylamine derivatives incorporating a pyrrolidine ring has aimed to develop selective ligands for the serotonin-2 (5-HT₂) receptor. nih.gov Such selective ligands are invaluable as molecular probes for studying cellular functions and are foundational in the design of drugs with specific biological effects. plos.org

Receptor Binding Affinity and Selectivity of this compound Derivatives

| Compound Class/Derivative | Target Receptor | Binding Affinity (Ki or pKi) | Selectivity Profile |

|---|---|---|---|

| N-alkylated raclopride analogues | Dopamine D2 | Ki: 5-40 nM nih.gov | High affinity for D2 receptors. nih.gov |

| N-fluoroalkylated raclopride analogues | Dopamine D2 | Ki: 90-160 nM nih.gov | Lower affinity compared to N-alkylated analogues. nih.gov |

| SB-269970 | Serotonin 5-HT₇A | pKi: 8.9 caymanchem.com | >250-fold selective over 5-HT₁, 5-HT₂, D₂, D₃, and α₁ receptors. caymanchem.com |

| (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxylethyl] -1-methylpyrrolidine | Serotonin 5-HT₂ | High affinity nih.gov | Selective for 5-HT₂ over D₂ receptors. nih.gov |

Neurotransmitter System Interactions

The interaction of this compound-based compounds with neurotransmitter systems is a direct consequence of their receptor binding profiles. Neurotransmitters are chemical messengers that transmit signals between neurons, and their systems, such as the dopaminergic and serotonergic systems, are critical for regulating mood, cognition, and motor control. numberanalytics.com Drugs can modulate these systems by altering neurotransmitter release, inhibiting their reuptake from the synaptic cleft, or by acting as agonists or antagonists at their receptors. numberanalytics.commsdmanuals.com

Compounds containing the this compound moiety have been extensively studied for their interactions with the dopamine and serotonin systems. numberanalytics.com Raclopride analogues, for example, act as antagonists at dopamine D2 receptors. nih.gov The affinity of these interactions can be finely tuned by modifying the substituents on the pyrrolidine nitrogen, which affects how the molecule fits into the receptor's binding pocket and modulates dopaminergic neurotransmission. nih.gov Such interactions are fundamental to the mechanism of action of antipsychotic drugs, which often target the dopamine system. numberanalytics.com

In the serotonergic system, derivatives like SB-269970 act as potent antagonists at 5-HT₇ receptors. caymanchem.com This specific interaction allows researchers to probe the role of the 5-HT₇ receptor in various physiological and pathological processes, including its potential involvement in cognitive deficits associated with schizophrenia. caymanchem.com The ability to design molecules that selectively interact with a specific receptor subtype within a complex neurotransmitter system is a key goal in modern neuropharmacology. uni-goettingen.de The this compound scaffold has proven to be a versatile and effective structural motif for creating such targeted agents.

Analytical Method Development for Pharmaceutical Purity and Enantiomeric Excess

The quality control of pharmaceuticals is essential, and this requires robust analytical methods to determine the purity of active pharmaceutical ingredients (APIs) and to quantify their enantiomers. lcms.cz For chiral compounds like many this compound derivatives, the separation and quantification of enantiomers (enantiomeric excess, or ee) is critical, as different enantiomers can have vastly different pharmacological activities. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful techniques widely used for these purposes. nih.govuma.es

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for analyzing pharmaceutical compounds, offering high resolution and sensitivity. lcms.czjapsonline.com Specific methods have been developed for the analysis of this compound derivatives, particularly for determining enantiomeric purity. researchgate.netresearchgate.net

A validated HPLC method for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine involves pre-column derivatization. researchgate.net In this approach, the enantiomers are reacted with a chiral derivatizing agent, 4-nitrobenzoic acid, to form diastereomers. These diastereomers can then be separated on a standard chiral stationary phase (CSP) column, such as a Chiralcel OD-H. researchgate.netresearchgate.net The separation is optimized by adjusting the mobile phase composition, which typically consists of a non-polar solvent like n-hexane mixed with a polar modifier such as ethanol (B145695) and a small amount of an amine like triethylamine (B128534) to improve peak shape. researchgate.net The method's performance is validated for precision, accuracy, linearity, and limits of detection (LOD) and quantification (LOQ) to ensure it is reliable for routine analysis in bulk drug samples. researchgate.netresearchgate.net

Another HPLC application involves the analysis of sulpiride, a drug containing the this compound structure, in the presence of its potential interferents. researchgate.net This method utilizes a reversed-phase cyano column with a mobile phase of acetonitrile (B52724) and water, demonstrating the versatility of HPLC in handling different types of analyses, from chiral separations to impurity profiling. researchgate.net

HPLC Method for Enantiomeric Purity of 2-(Aminomethyl)-1-ethylpyrrolidine

| Parameter | Condition |

|---|---|

| Technique | Pre-column derivatization with 4-nitrobenzoic acid. researchgate.net |

| Column | Chiralcel OD-H (250 x 4.6 mm). researchgate.net |

| Mobile Phase | n-hexane: ethanol (98:2, v/v) containing 0.2% triethylamine. researchgate.net |

| Flow Rate | 1.0 mL/min. researchgate.net |

| Temperature | 25°C. researchgate.net |

| Detection | UV at 254 nm. researchgate.netresearchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is an advanced form of thin-layer chromatography that uses plates with smaller and more uniform silica (B1680970) gel particles, leading to better separation efficiency, higher sensitivity, and faster analysis times compared to conventional TLC. merckmillipore.com It is a valuable tool for the purity control of pharmaceuticals.

A validated HPTLC-densitometry method has been established for the simultaneous determination of the drug sulpiride and its process-related impurity, 2-aminomethyl-1-ethylpyrrolidine. researchgate.netbg.ac.rs The separation is achieved on silica gel plates using a specific solvent system. A key challenge is that 2-aminomethyl-1-ethylpyrrolidine lacks a strong UV chromophore. To overcome this, the plate is first scanned at 240 nm to quantify sulpiride. Subsequently, the plate is treated with a ninhydrin (B49086) solution, which reacts with the primary amine of the 2-aminomethyl-1-ethylpyrrolidine impurity to produce a colored spot. researchgate.net This colored product is then quantified via densitometry at a different wavelength (e.g., 500 nm). researchgate.netresearchgate.net This method demonstrates the utility of HPTLC with post-chromatographic derivatization for the quantitative analysis of impurities in drug substances. The method is validated according to ICH guidelines to ensure it is reproducible and suitable for its intended purpose in quality control. researchgate.netmdpi.com

HPTLC Method for Purity Analysis of Sulpiride

| Parameter | Condition |

|---|---|

| Stationary Phase | HPTLC silica gel plates. researchgate.net |

| Mobile Phase | Methylene chloride-methanol-ammonia solution (25%; 18 + 2.8 + 0.4, v/v). researchgate.net |

| Detection (Sulpiride) | Densitometric scanning at 240 nm. researchgate.net |

| Derivatization (Impurity) | In-situ derivatization with ninhydrin solution. researchgate.net |

| Detection (Impurity) | Densitometric scanning of colored spot at 500 nm. researchgate.net |

Materials Science Applications

Beyond its pharmaceutical uses, the this compound structure is relevant in the field of materials science, where it contributes to the development of polymers and advanced functional materials.

Polymer Production and Functional Materials

This compound is utilized in the production of specialized polymers, where its chemical structure can be leveraged to create materials with specific, desirable properties for various industrial applications. chemimpex.com The pyrrolidine ring system is a component in catalysts and additives that enhance the performance and durability of plastic materials. umicore.com

A notable application is the use of this compound derivatives as structure-directing agents (SDAs) in the synthesis of zeolites. For instance, 2-(aminomethyl)-1-ethylpyrrolidine has been successfully used to direct the formation of ITH-type zeolites, which are crystalline aluminosilicates with a specific microporous structure. x-mol.net These materials have applications in catalysis and separation processes.

Furthermore, the pyrrolidine framework is integral to the synthesis of stable nitroxide radicals, such as those derived from 2-tert-butyl-2-ethylpyrrolidine-1-oxyl. researchgate.net These nitroxides are highly stable and are used as building blocks for functional materials, as spin labels in biomedical research, and as mediators in controlled radical polymerization techniques like nitroxide-mediated polymerization (NMP). researchgate.net NMP allows for the precise synthesis of polymers with controlled molecular weight and architecture, leading to high-performance plastics and functional materials. umicore.com

Electrolyte Solvents for Lithium-Ion Batteries

The electrolyte in a lithium-ion battery is a critical component that enables the movement of ions between the cathode and anode. Typically, these electrolytes consist of a lithium salt dissolved in a mixture of organic carbonate solvents. sigmaaldrich.com Additives are often incorporated in small amounts to improve the battery's performance, such as enhancing the stability of the solid-electrolyte interphase (SEI). sigmaaldrich.commdpi.comosti.gov While a wide range of organic compounds and additives have been investigated to enhance battery life and safety, specific research detailing the use of this compound as a primary solvent or a significant additive in commercial or advanced lithium-ion battery electrolytes is not prominent in the available scientific literature.

Catalysis Research

A significant area of research for this compound derivatives is in the field of catalysis, particularly in asymmetric synthesis where creating chiral molecules with high purity is essential.

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a key derivative that has been successfully modified to create novel chiral bifunctional organocatalysts. These catalysts possess both a basic amine site and another functional group that can act, for example, as a hydrogen-bond donor, allowing them to activate both the nucleophile and the electrophile in a reaction. Research has shown that a catalyst based on this compound demonstrated significant potential in asymmetric Henry reactions. Furthermore, organocatalysts derived from (S)-2-aminomethylpyrrolidine have been used to promote the asymmetric Michael addition of aldehydes to nitroalkenes. mdpi.com

To improve the reusability and separation of catalysts, homogeneous catalysts are often immobilized on solid supports to create heterogeneous catalysts. (S)-(–)-2-aminomethyl-1-ethylpyrrolidine (AEP) has been successfully immobilized on mesoporous silica supports like SBA-15. mdpi.comresearchgate.net These heterogeneous catalysts have proven to be highly effective in promoting tandem reactions, such as the aza-Michael–Henry tandem reaction for synthesizing chiral 3-Nitro-1,2-Dihydroquinoline. mdpi.comresearchgate.netresearchgate.net In such systems, the silica support can provide acidic silanol (B1196071) groups that work synergistically with the immobilized basic amine catalyst. mdpi.comresearchgate.net This synergistic effect has been shown to significantly enhance enantioselectivity, with one study reporting an increase from 8% ee with the homogeneous catalyst to 98% ee with the SBA-15-immobilized version. mdpi.comresearchgate.net Another study noted that tethering a Rhodium complex with a (S)-(-)-2-amino-methyl-1-ethyl pyrrolidine ligand onto a concave silica surface maximized chiral induction in the hydrogenation of (E)-α-phenylcinnamic acid, achieving e.e. values higher than 95%. semanticscholar.org

Table 2: Performance of Homogeneous vs. Heterogeneous AEP Catalysts

| Catalyst | Reaction | Yield | Enantiomeric Excess (ee) | Source |

| (S)-(–)-2-aminomethyl-1-ethylpyrrolidine (Homogeneous) | aza-Michael–Henry | >99% | 8% | researchgate.net |

| SBA-15-AEP (Heterogeneous) | aza-Michael–Henry | 85% | 98% | mdpi.comresearchgate.net |

The chiral structure of (S)-(-)-2-aminomethyl-1-ethylpyrrolidine makes it an effective ligand for metal-based catalysts used in asymmetric synthesis. guidechem.comchemimpex.com Its ability to coordinate with metal centers, such as palladium and rhodium, is crucial for its catalytic activity. dicp.ac.cnresearchgate.net As a ligand, it helps to create a specific chiral environment around the metal, which directs the stereochemical outcome of the reaction. chemimpex.com For example, it has been used as a ligand in the palladium-catalyzed asymmetric hydrogenation of (E)-α-phenylcinnamic acid, achieving complete conversion and an enantiomeric excess (ee) of 76%. dicp.ac.cn In coordination chemistry, it has been shown to form a square-planar complex with palladium, specifically trans-Bis[(S)-(−)-2-aminomethyl-1-ethylpyrrolidine-κ2N]palladium(II) dichloride, highlighting its potential in creating well-defined catalytic species. researchgate.net

Solvent and Reagent Applications in Organic Synthesis

This compound is a versatile organic compound that serves as both a solvent and a reagent in various chemical reactions. chemimpex.com Its utility in organic synthesis is attributed to its ability to dissolve a wide range of organic compounds, which can enhance reaction efficiency. chemimpex.comchemimpex.com The structure of this compound, featuring a five-membered ring with a nitrogen atom, allows it to participate in nucleophilic reactions. cymitquimica.com

As a solvent, it is particularly valuable in the synthesis of pharmaceuticals and other complex molecules. chemimpex.comchemimpex.com Its favorable boiling point facilitates easier handling and processing in comparison to other solvents. chemimpex.com Furthermore, its unique structure can lead to enhanced reactivity and high selectivity in certain chemical transformations. chemimpex.comchemimpex.com

In addition to its role as a solvent, this compound and its derivatives are employed as reagents and building blocks in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. cymitquimica.comguidechem.comguidechem.com For instance, it is a key intermediate in the production of specialty chemicals. chemimpex.comnbinno.com

Role in Improving Reaction Yields

The use of this compound as a solvent can significantly improve reaction yields in organic synthesis. chemimpex.com Its ability to dissolve a diverse array of substances facilitates better interaction between reactants, leading to more efficient chemical processes. chemimpex.comchemimpex.com

In a specific example, the synthesis of a sulfonamide derivative was optimized by using this compound as a reactant. rsc.org The reaction of benzenesulfonohydrazide (B1205821) with this compound in the presence of iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant yielded the desired product in 80% yield. rsc.org The reaction conditions were optimized to be 20 mol% of I2 and 2.0 equivalents of TBHP in water at 80 °C for 8 hours. rsc.org A larger scale reaction using 6 mmol of the starting materials also resulted in an 80% yield of the final product. rsc.org

Investigations of Reaction Mechanisms and Kinetics

This compound and its derivatives are subjects of study in the investigation of reaction mechanisms and kinetics. chemimpex.com Understanding the kinetics of a reaction, which describes its rate, is fundamental to optimizing reaction conditions. libretexts.org

In one study, the reaction kinetics of the transformation of a starting material over alumina (B75360) to produce this compound was investigated, with the reaction showing a 61% yield. clockss.org The kinetics of this reaction were described by a specific equation, indicating that the process involves independent pathways. clockss.org

The Hofmann-Löffler reaction, a method for synthesizing pyrrolidines, proceeds through a radical mechanism. wikipedia.org In this reaction, an N-halogenated amine undergoes decomposition in the presence of a strong acid to form a nitrogen-centered radical. This radical then abstracts a hydrogen atom intramolecularly, leading to the formation of a pyrrolidine ring after a series of steps. wikipedia.org

Agrochemical and Specialty Chemical Applications

This compound and its derivatives are utilized in the production of agrochemicals and other specialty chemicals. chemimpex.comnbinno.com These compounds serve as important intermediates in the synthesis of various products within these industries. nbinno.com For example, derivatives of this compound are used as building blocks for creating agrochemicals and other fine chemicals. guidechem.comguidechem.comnbinno.com

One specific application involves the synthesis of a novel carboxamide derivative, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide. researchgate.netajol.info This compound was synthesized from methyl-1-[(5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidine-2-carboxylate and ethylamine (B1201723). researchgate.netajol.info However, when tested for antimicrobial activity against a range of gram-positive and gram-negative bacteria and Candida albicans, this particular compound did not show any activity. ajol.info

The pyrazole (B372694) core, which can be incorporated into molecules using pyrrolidine derivatives, is a recognized feature in modern agrochemicals. researchgate.net Research in this area often focuses on making structural modifications to existing pesticides to enhance their effectiveness. researchgate.net

Environmental Fate and Impact Assessment

Degradation Pathways in Environmental Compartments

Degradation is a key process that reduces the concentration and potential impact of chemical substances in the environment. For 1-Ethylpyrrolidine, degradation can occur through biological and chemical pathways.

The biodegradation of organic compounds in soil and sediment is highly dependent on the presence or absence of oxygen. Generally, aerobic (oxygen-present) conditions support faster degradation rates for many organic pollutants compared to anaerobic (oxygen-absent) conditions. mdpi.comresearchgate.net Studies on various pharmaceutical and industrial compounds have shown that while aerobic degradation can be significant, many compounds persist under anaerobic conditions. mdpi.comresearchgate.net

Table 1: Summary of Degradation Pathway Findings

| Degradation Pathway | Finding | Compound Studied | Citation |

|---|---|---|---|

| Aerobic Degradation | Higher degradation rates are generally observed in aerobic conditions compared to anaerobic ones for many organic compounds. | Various Pharmaceuticals | mdpi.com |

| Anaerobic Degradation | Anaerobic conditions can significantly suppress the degradation of certain chemical structures. | Various Pharmaceuticals | mdpi.com |

| Microbial Degradation | A pathway for the utilization of pyrrolidine (B122466) by Pseudomonas fluorescens has been proposed. | Pyrrolidine | ijcce.ac.ir |

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. The stability of a compound against hydrolysis is pH-dependent. For derivatives of this compound, such as this compound-2-carboxylate esters, hydrolysis can be induced under specific conditions. For instance, these esters can be hydrolyzed to form the corresponding carboxylic acid by refluxing with either a base (like sodium hydroxide (B78521) in an ethanol (B145695)/water mixture) or a strong acid (like hydrochloric acid). This indicates that the ester functional group is susceptible to hydrolysis, while the core pyrrolidine ring structure is relatively stable under these conditions. For this compound itself, which lacks such a readily hydrolyzable group, significant degradation via hydrolysis under typical environmental pH conditions (pH 5-9) is considered less likely. However, specific experimental data on the hydrolytic half-life of this compound under various pH conditions is not available in the reviewed literature.

Photolytic degradation involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. pharmaguideline.com Direct photolysis of the related compound pyrrolidine in water has been shown to be negligible. ijcce.ac.ir However, its degradation can be significantly enhanced through photocatalysis. In a study using titanium dioxide (TiO₂) as a photocatalyst and UV irradiation, pyrrolidine was rapidly and completely degraded to carbon dioxide and ammonia (B1221849) within 25 minutes. ijcce.ac.ir The degradation efficiency was found to increase with pH, reaching an optimum at pH 9. ijcce.ac.ir

While specific photolysis studies on this compound were not found, research on more complex molecules containing the this compound moiety shows that photolytic cleavage can occur, often triggered by UV illumination in the 300-400 nm range. uni-regensburg.denih.gov This suggests that while this compound may be resistant to direct photolysis, it can be degraded under specific conditions, such as in the presence of photocatalytic substances or as part of a larger, photosensitive molecule.

Environmental Partitioning and Mobility

Environmental partitioning describes how a chemical distributes itself between different environmental compartments such as water, soil, and air. fiveable.me This behavior is governed by the chemical's physical properties and determines its mobility and potential for exposure.

Sorption to soil and sediment particles is a critical process that affects a chemical's mobility. irost.ir Compounds with high sorption coefficients tend to be less mobile and are less likely to leach into groundwater. nih.govscielo.br The sorption potential is often estimated using the organic carbon-water (B12546825) partition coefficient (Koc). Specific experimental data for the Koc of this compound were not found in the reviewed literature. sigmaaldrich.comfishersci.com

The mobility of a chemical in soil is inversely related to its sorption capacity. nih.gov Chemicals with low sorption are more prone to leaching, which is the process of transport through the soil with water. scielo.br Given that this compound is a water-soluble amine, it is expected to have relatively low sorption to soil organic matter and thus a higher potential for leaching, particularly in soils with low organic content. However, as a base, it could exist as a cation in acidic to neutral soils, potentially leading to stronger sorption to negatively charged clay particles through cation exchange mechanisms. Without experimental Koc values, its precise leaching potential remains an estimation based on general chemical principles.

Once in the atmosphere, a compound's dispersion is governed by meteorological conditions and its chemical and physical properties. epa.gov The potential for air dispersion suggests that this compound could be transported away from its point of release. The Henry's Law constant, which describes the partitioning between air and water, is another crucial parameter for assessing air dispersion, but this data was not available for this compound. fiveable.me

Table 2: Environmental Partitioning and Mobility Properties

| Property | Value/Finding | Implication | Citation |

|---|---|---|---|

| Soil Sorption Coefficient (Koc) | Data not available. | Leaching potential is uncertain but may be significant due to water solubility. | sigmaaldrich.comfishersci.com |

| Leaching Potential | Expected to be mobile, but potential for cation exchange could increase sorption. | Potential for groundwater contamination exists but is dependent on soil type. | nih.govscielo.br |

| Vapor Pressure | Data not available. | High volatility is expected based on other properties. | fishersci.com |

| Flash Point | -22 °C (-7.6 °F) | Indicates a highly volatile and flammable liquid. | sigmaaldrich.com |

| Air Dispersion | Considered likely due to high volatility. | Potential for atmospheric transport away from the source. | fishersci.comfishersci.caepa.gov |

Biodegradation Studies

While specific, detailed biodegradation studies on this compound are not extensively available in peer-reviewed literature, its structural characteristics as an N-substituted heterocyclic amine suggest that it may exhibit some resistance to rapid degradation. Research on similar compounds, such as N-substituted imidazoles, has indicated that the presence of an N-alkyl group can hinder microbial degradation processes that are effective for the parent heterocycle researchgate.net. For instance, a study on 1-Ethyl-Pyrrolidine-2,5-Dione indicated that it is not readily biodegradable drugbank.com.

Standardized biodegradability tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are typically used to assess the potential for a chemical to be broken down by microorganisms. The "Ready Biodegradability" tests (e.g., OECD 301 series) are stringent evaluations that, if passed, indicate a chemical is likely to be rapidly and completely biodegraded in a variety of aerobic environments oecd.org. A substance is generally considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO2) within a 10-day window during a 28-day test period oecd.orgsafety-carb.com. For example, the Closed Bottle Test (OECD 301D) measures oxygen consumption to determine biodegradability aropha.com.

In the absence of specific data for this compound, the biodegradability of related N-alkylpyrrolidines can offer predictive insights. The biodegradability of ionic liquids with different cationic head groups and alkyl chain lengths has been studied, revealing that both the core structure and the length of the alkyl chain can significantly impact the rate and extent of biodegradation rsc.org. Generally, N-substitution can block enzymatic attacks that would otherwise degrade the pyrrolidine ring researchgate.net.

Table 1: Standard Ready Biodegradability Test Methods (OECD 301)

| Test Method (OECD Guideline) | Principle | Measurement | Pass Level |

| DOC Die-Away (301A) | Measurement of Dissolved Organic Carbon (DOC) removal. | DOC | ≥ 70% |

| CO2 Evolution (Sturm Test) (301B) | Measurement of CO2 produced. | CO2 Evolution | ≥ 60% of ThCO2 |

| MITI (I) (301C) | Measurement of oxygen consumption in a closed respirometer. | Oxygen Consumption | ≥ 60% of ThOD |

| Closed Bottle (301D) | Measurement of oxygen depletion in a closed bottle. | Oxygen Consumption | ≥ 60% of ThOD |

| Modified OECD Screening (301E) | Measurement of DOC removal. | DOC | ≥ 70% |

| Manometric Respirometry (301F) | Measurement of oxygen uptake in a manometric respirometer. | Oxygen Consumption | ≥ 60% of ThOD |

Risk Assessment Methodologies

The environmental risk assessment of a chemical substance like this compound is a systematic process to evaluate the potential adverse effects on the environment. This process involves several key steps and can be conducted using various methodologies europa.eu. The primary goal is to determine the likelihood and magnitude of harm to ecosystems and their components resulting from exposure to the chemical environmentclearance.nic.inenvironmentclearance.nic.in.

The standard framework for environmental risk assessment generally includes four main stages: hazard identification, exposure assessment, effects (or dose-response) assessment, and risk characterization europa.eu.

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for 1-Ethylpyrrolidine

The development of efficient and selective synthetic routes to this compound and its derivatives is a continuing area of interest. Traditional methods often involve multi-step processes that can be time-consuming and generate significant waste. google.com Future research is focused on overcoming these limitations through novel methodologies.

One promising approach is the use of catalytic hydrogenation, which avoids expensive and hazardous reducing agents like lithium aluminum hydride. google.com For instance, a patented method describes the preparation of N-ethylpyrrolidine by reacting N-ethylpyrrolidone with a catalyst in a solvent, a process that simplifies post-processing and reduces production costs. google.com

Another innovative strategy involves a one-pot synthesis method. For example, (S)-1-ethyl-2-aminomethylpyrrolidine can be produced from 4-hydroxybutyraldehyde (B1207772) and ethylamine (B1201723) through an annulation reaction followed by reduction. google.com This method is advantageous as it avoids a tedious purification process and minimizes byproducts. google.com

Asymmetric synthesis is also a key area of development, particularly for producing enantiomerically pure derivatives of this compound, which are crucial in the pharmaceutical industry. chemimpex.comnih.gov Modern techniques in asymmetric synthesis and the separation of racemic mixtures are continuously evolving, driven by the need for chirally pure compounds. psu.edu

Table 1: Comparison of Synthetic Methodologies for this compound Derivatives

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Catalytic Hydrogenation | Uses catalysts like PdO to reduce N-ethylpyrrolidone. | Avoids expensive reagents, simplifies purification. google.com | May require specific catalysts and reaction conditions. |

| One-Pot Annulation/Reduction | Cyclization of a precursor followed by reduction in the same reaction vessel. | Reduces steps, minimizes byproducts and purification needs. google.com | Optimization of reaction conditions for multiple steps can be complex. |

| Asymmetric Synthesis | Employs chiral catalysts or auxiliaries to produce specific enantiomers. | Yields enantiomerically pure compounds crucial for drug efficacy. chemimpex.compsu.edu | Can be costly and require specialized reagents. |

| Electrolytic Reduction | Uses an electric current to reduce a precursor like 1-ethyl-2-nitromethylene pyrrolidine (B122466). | High yields (>90%) under neutral to basic conditions. google.com | Requires specialized electrochemical equipment. |

Exploration of New Biological Activities and Therapeutic Targets

The this compound scaffold is a key component in numerous biologically active molecules. ontosight.ai Research is actively exploring new therapeutic applications by modifying this core structure.

Derivatives of this compound have shown potential as modulators of the histamine (B1213489) H3 receptor, which is a target for treating cognitive disorders such as Alzheimer's disease, ADHD, and schizophrenia. acs.orgacs.org The H3 receptor controls the release of several neurotransmitters, and modulating its activity can have significant therapeutic effects. acs.orgacs.org

Furthermore, compounds incorporating the this compound moiety are being investigated as antagonists of opioid receptors. psu.edunajah.edu While some studies have shown that both enantiomers of certain derivatives exhibit similar activity to the racemic mixture, this highlights the complexity of structure-activity relationships and the need for further investigation. psu.edu

The versatility of the this compound structure also extends to its use in developing potential antipsychotics, antimalarials, antivirals, and enzyme inhibitors, such as acetylcholinesterase inhibitors for cognitive disorders. The aminomethyl group often present in these derivatives can interact with biological targets through hydrogen bonding and ionic interactions.

A newly synthesized carboxamide derivative of this compound was tested for antimicrobial activity against various Gram-positive and Gram-negative bacteria and Candida albicans, though it did not show activity against the tested organisms. ajol.info This indicates that while the scaffold is promising, specific structural modifications are necessary to achieve desired biological effects.

Advanced Materials Development Utilizing this compound Scaffolds

The unique chemical properties of this compound and its derivatives make them valuable building blocks for advanced materials. chemimpex.com Research in this area is focused on creating polymers and other materials with specific, tunable properties.

Stimuli-responsive polymers, or "smart" hydrogels, are a significant area of development. Polymers derived from N-ethyl pyrrolidine methacrylamide (B166291) (EPA) exhibit sensitivity to both temperature and pH, allowing for controlled swelling and drug release. nih.govcapes.gov.br These materials have potential applications in drug delivery and tissue engineering. nih.gov By copolymerizing EPA with other monomers, the phase transition temperature can be modulated, offering a high degree of control over the material's properties. capes.gov.br

Poly(N-ethyl pyrrolidine methacrylamide) (PEPyM) and its derivatives are also being explored as polymeric vehicles for the delivery of miRNA to neural cells. nih.govmdpi.com These polymers can be synthesized to form complexes with genetic material, protecting it and facilitating its delivery into cells. nih.gov

The development of bio-based polymers is another emerging trend, driven by the need for sustainable alternatives to fossil-fuel-based materials. stahl.com While not explicitly detailed for this compound, the general move towards using renewable resources for polymer production is a significant direction for future research in this area. stahl.com

Sustainable and Green Chemical Processes for this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of this compound to reduce environmental impact and improve efficiency. unep.orgepa.gov This involves designing processes that minimize waste, use safer solvents, and operate under milder conditions. epa.gov

A key focus is the replacement of hazardous reagents and solvents. For example, traditional reductions of amides often use lithium aluminum hydride in tetrahydrofuran, which are costly and generate significant waste. google.com Catalytic hydrogenation presents a greener alternative. google.com

The use of aqueous media for synthesis is another important green chemistry approach. vjs.ac.vn For instance, the synthesis of N-methylpyrrolidine has been successfully achieved in water using an inexpensive and environmentally friendly catalyst, potassium carbonate, at a moderate temperature. vjs.ac.vn Applying similar principles to this compound synthesis could significantly improve its environmental footprint.

The 12 Principles of Green Chemistry provide a framework for these efforts, emphasizing waste prevention, atom economy, and the use of renewable feedstocks. epa.govacs.org Future research will likely focus on integrating these principles into the entire lifecycle of this compound production, from the sourcing of raw materials to the final product. unep.org

Table 2: Green Chemistry Approaches in Pyrrolidine Synthesis

| Green Chemistry Principle | Application in Pyrrolidine Synthesis | Potential Impact |

|---|---|---|

| Prevent Waste | One-pot synthesis, catalytic processes. google.comgoogle.com | Reduces byproducts and purification steps. |

| Use Safer Solvents | Replacing hazardous solvents with water or greener alternatives. vjs.ac.vn | Minimizes environmental and health risks. |

| Increase Energy Efficiency | Reactions at ambient temperature and pressure. acs.org | Lowers energy consumption and costs. |

| Use Renewable Feedstocks | Sourcing starting materials from biomass. epa.gov | Reduces reliance on fossil fuels. |

In-depth Environmental Impact and Remediation Strategies

Understanding and mitigating the environmental impact of this compound and related compounds is a critical area of future research. This includes studying their fate in the environment, their potential toxicity, and developing effective remediation strategies.

The biodegradation of N-heterocycles is a key area of study. Research has shown that the structure of these compounds influences their biodegradability, with certain functional groups enhancing breakdown by microorganisms. d-nb.info For example, target sites for amidohydrolases and monooxygenases can enhance the biodegradation of nonaromatic N-heterocycles. d-nb.info

Remediation techniques for chemical pollutants can be broadly categorized as in situ, ex situ/on-site, and ex situ/off-site. eni.com For contaminants like this compound, bioremediation, which uses microorganisms to break down pollutants, is a promising and environmentally friendly approach. unity.edu Phytoremediation, which uses plants to absorb or degrade contaminants, is another sustainable option. unity.edufrontiersin.org

Advanced oxidation processes and nanotechnology are also emerging as novel remediation techniques for various pollutants. journalcjast.com These methods could potentially be adapted for the removal of pyrrolidine derivatives from contaminated soil and water.

Future research will need to focus on a holistic approach, integrating sustainability principles into remediation efforts to protect human health and the environment while also considering social and economic impacts. eni.com This includes developing a deeper understanding of the environmental behavior of this compound and creating targeted, efficient, and green remediation technologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethylpyrrolidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound typically involves alkylation of pyrrolidine with ethyl halides or reductive amination. A documented approach uses n-butylamine and 1,4-dichlorobutane under controlled temperatures (80–115°C) with aluminum oxide as a catalyst . Optimization includes adjusting reaction time, temperature, and stoichiometric ratios. Purity is enhanced via distillation and validated using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. For example, GC analysis in confirmed >98% purity for derivatives under optimized conditions.

Q. How can NMR spectroscopy be employed to confirm the structural integrity of this compound and its derivatives?

- Methodological Answer : ¹H and ¹³C NMR are critical for structural confirmation. For 2-(aminomethyl)-1-ethylpyrrolidine, characteristic signals include:

- ¹H NMR : δ 1.2–1.4 ppm (triplet, CH2CH3), δ 2.3–2.7 ppm (multiplet, pyrrolidine ring protons), δ 3.1 ppm (singlet, NH2) .

- ¹³C NMR : δ 48.2 ppm (ethyl CH2), δ 56.8 ppm (pyrrolidine carbons). Integration ratios and coupling constants should align with expected molecular symmetry and substituent effects.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : this compound is flammable (flash point: 57°C) and corrosive. Key safety measures include:

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize with dilute acetic acid and adsorb with inert materials.

- Storage : In airtight containers away from oxidizers, at temperatures <25°C .

Advanced Research Questions

Q. How can enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine be determined using HPLC with pre-column derivatization?

- Methodological Answer : Derivatization with 4-nitrobenzoic acid enhances UV detectability. Optimal separation on a Chiralcel OD-H column uses n-hexane:ethanol (98:2 v/v) with 0.2% triethylamine at 1.0 mL/min flow rate and 25°C . Validation parameters include:

- Precision : RSD <1.41% for intra-/inter-day assays .

- Linearity : R² >0.999 for 10–500 µg/mL .

- LOD/LOQ : 0.5 µg/mL and 1.5 µg/mL, respectively .

| Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) |

|---|---|---|

| 0.5 | 22.3 | 2.1 |

| 1.0 | 18.7 | 1.9 |

| 1.5 | 15.2 | 1.6 |

Q. What thermodynamic parameters govern the chiral recognition of this compound derivatives in HPLC?

- Methodological Answer : Enantiomeric separation is enthalpy-driven (ΔH° <0). Using the Van’t Hoff equation, plot ln(k) vs. 1/T to calculate ΔH° and ΔS° from slope and intercept. For 2-(aminomethyl)-1-ethylpyrrolidine derivatives, ΔH° ranges from -8.2 to -12.5 kJ/mol, indicating stronger interactions at lower temperatures .

Q. How should researchers resolve contradictions in experimental data, such as conflicting retention times in chiral separations?

- Methodological Answer :

Replicate Experiments : Confirm reproducibility under identical conditions (e.g., column lot, mobile phase pH) .

Parameter Optimization : Adjust additives (e.g., triethylamine concentration) to mitigate peak tailing .

Cross-Validation : Compare results across columns (e.g., Chiralcel OD-H vs. Kromasil CHI-DMB) .

Data Transparency : Document all variables (temperature, humidity) and share raw data for peer review .

Q. What role does this compound play in polymer chemistry, particularly in anion-exchange membranes?

- Methodological Answer : Quaternized this compound enhances ionic conductivity in poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) membranes. For example, PPO functionalized with this compound achieves 27 mS/cm conductivity at 80°C and retains >87% stability in 1 M KOH after 500 hours . Key characterization techniques include FTIR (quaternary ammonium peaks at 1480 cm⁻¹) and electrochemical impedance spectroscopy.

Data Integrity and Reproducibility

- Best Practices :

- Material Characterization : Report NMR, HPLC, and elemental analysis for all novel compounds .

- Supplementary Data : Archive raw chromatograms, spectral scans, and synthetic protocols in public repositories .

- Conflict Resolution : Use statistical tools (e.g., ANOVA) to assess variability and validate hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.